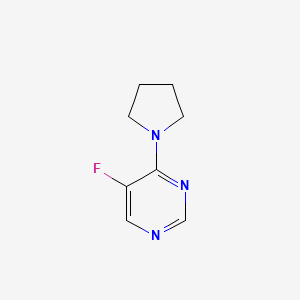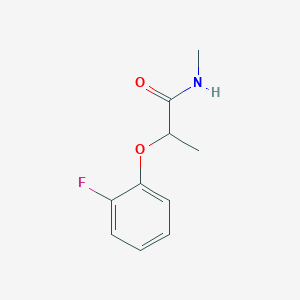
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
Overview
Description
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom at the 5-position and a pyrrolidinyl group at the 4-position
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrimidine ring structure allows it to interact with nucleic acid-related enzymes, potentially inhibiting or modifying their activity. The fluorine atom enhances its binding affinity to certain biomolecules, while the pyrrolidine ring contributes to its structural stability and interaction with proteins .
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may affect cell cycle regulation and apoptosis, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleic acids and proteins. The fluorine atom in the compound enhances its ability to form strong hydrogen bonds with target biomolecules, leading to enzyme inhibition or activation. This compound can bind to DNA and RNA, causing disruptions in their structure and function. It also interacts with specific enzymes, such as thymidylate synthase, inhibiting their activity and affecting nucleotide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is influenced by its chemical properties and interactions with transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the fluorine and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 4-chloro-5-fluoropyrimidine can be reacted with pyrrolidine in the presence of a base like potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes for coupling reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic structures.
Scientific Research Applications
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity and ability to interact with various molecular targets.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It may be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidinyl group contribute to its binding affinity and selectivity. The compound can inhibit or activate biological pathways by modulating the activity of its targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)pyrimidine: Lacks the fluorine substituent, which may affect its biological activity and binding properties.
5-Fluoropyrimidine: Lacks the pyrrolidinyl group, which may influence its pharmacokinetic profile and target selectivity.
Uniqueness
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine is unique due to the combination of the fluorine atom and pyrrolidinyl group, which enhances its biological activity and selectivity compared to similar compounds. This dual substitution pattern allows for more precise interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-fluoro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAZHFSORPJFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276270 | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353101-39-9 | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353101-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-fluoro-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651789.png)
![N-[(1-{4-[(4-propylpiperazino)carbonyl]phenyl}-1H-pyrazol-4-yl)methyl]-1-cyclopropanecarboxamide](/img/structure/B1651790.png)
![2-(4-ethylphenyl)-5-{[5-(1,4-thiazinan-4-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1651792.png)
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B1651796.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole](/img/structure/B1651798.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1H-benz[e]indolium 4-Methylbenzenesulfonate](/img/structure/B1651799.png)
![1-Propanone, 2-bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B1651800.png)






